5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]pyrimidine 5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]pyrimidine
Brand Name: Vulcanchem
CAS No.: 2549017-11-8
VCID: VC11844489
InChI: InChI=1S/C19H20N8O/c1-25-13-15(12-24-25)14-10-21-19(22-11-14)28-16-3-7-26(8-4-16)18-17-2-5-23-27(17)9-6-20-18/h2,5-6,9-13,16H,3-4,7-8H2,1H3
SMILES: CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C4=NC=CN5C4=CC=N5
Molecular Formula: C19H20N8O
Molecular Weight: 376.4 g/mol

5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]pyrimidine

CAS No.: 2549017-11-8

Cat. No.: VC11844489

Molecular Formula: C19H20N8O

Molecular Weight: 376.4 g/mol

* For research use only. Not for human or veterinary use.

5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]pyrimidine - 2549017-11-8

Specification

CAS No. 2549017-11-8
Molecular Formula C19H20N8O
Molecular Weight 376.4 g/mol
IUPAC Name 4-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrazolo[1,5-a]pyrazine
Standard InChI InChI=1S/C19H20N8O/c1-25-13-15(12-24-25)14-10-21-19(22-11-14)28-16-3-7-26(8-4-16)18-17-2-5-23-27(17)9-6-20-18/h2,5-6,9-13,16H,3-4,7-8H2,1H3
Standard InChI Key LSORNWSFIIRONB-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C4=NC=CN5C4=CC=N5
Canonical SMILES CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C4=NC=CN5C4=CC=N5

Introduction

Structural and Chemical Properties

Molecular Identity

The compound has a molecular formula of C₂₀H₂₀N₈O₂ and a molecular weight of 404.4 g/mol . Its IUPAC name reflects a pyrimidine core substituted at the 5-position with a 1-methylpyrazol-4-yl group and at the 2-position with a piperidin-4-yloxy group linked to a pyrazolo[1,5-a]pyrazine moiety. Key identifiers include:

  • PubChem CID: 154884184

  • SMILES: CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)C4=C5N=CC=CN5N=C4

  • InChIKey: JMPKZESVQWPWRR-UHFFFAOYSA-N

Structural Features

  • Pyrimidine Core: Serves as a central scaffold, enabling hydrogen bonding and π-π interactions with biological targets.

  • 1-Methylpyrazol-4-yl Substituent: Enhances solubility and modulates electronic properties .

  • Piperidine-Pyrazolo[1,5-a]pyrazine Linkage: Introduces conformational rigidity and potential kinase-binding motifs .

Synthetic Routes and Optimization

Key Synthetic Strategies

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step protocols:

  • Core Formation: Condensation of 5-amino-3-methylpyrazole with diethyl malonate under basic conditions yields dihydroxy-heterocycle intermediates .

  • Chlorination: Treatment with phosphorus oxychloride converts hydroxyl groups to chlorides, improving reactivity for subsequent substitutions .

  • Nucleophilic Substitution: Morpholine or piperidine derivatives are introduced via SN2 reactions, as demonstrated in analogous compounds .

  • Suzuki Coupling: Aryl boronic acids are used to attach pyrazole or pyrazine groups at specific positions .

For this compound, a plausible pathway involves:

  • Functionalization of the pyrimidine core at C2 with a piperidin-4-yloxy group.

  • Coupling of the pyrazolo[1,5-a]pyrazine moiety via amide or urea bond formation .

Challenges in Synthesis

  • Regioselectivity: Controlling substitution patterns on the pyrimidine ring requires careful optimization of reaction conditions .

  • Steric Hindrance: Bulky substituents on the piperidine ring may necessitate high-temperature reactions or catalytic methods .

Structure-Activity Relationships (SAR)

Impact of Substituents

  • Pyrimidine C5 Position: 1-Methylpyrazole groups improve metabolic stability compared to unsubstituted pyrazoles .

  • Piperidine Linker: 4-Oxy-piperidine enhances solubility and reduces hERG channel liability relative to alkyl chains .

  • Pyrazolo[1,5-a]pyrazine: Nitrogen-rich heterocycles favor interactions with kinase hinge regions (e.g., hydrogen bonds with Glu848 in PI3Kδ) .

Conformational Analysis

Molecular dynamics simulations of analogous compounds reveal that optimal dihedral angles (82–89°) between the pyrimidine core and amide planes are critical for target engagement . The piperidine ring in this compound likely enforces such angles, mimicking bioactive conformations.

Comparative Analysis with Analogous Compounds

CompoundTargetIC₅₀/EC₅₀Key Structural Features
CPL302253 PI3Kδ2.8 nMIndol-4-yl-pyrazolo[1,5-a]pyrimidine
Presatovir RSV Fusion Protein0.15 nMPiperidine-linked pyrazolo[1,5-a]pyrimidine
Example 14f RSV Fusion Protein0.15 nM7-Fluoro substitution on pyrimidine
Patent Compound P2X7 Receptor0.5 µMPyrazolo[1,5-a]pyrazine core

This compound’s hybrid structure combines features of PI3Kδ inhibitors (piperidine linker) and antiviral agents (pyrazolo[1,5-a]pyrazine), suggesting broad therapeutic potential.

Future Directions and Challenges

Synthetic Optimization

  • Parallel Synthesis: Explore diverse substituents at the pyrimidine C5 and pyrazine C4 positions to improve potency .

  • Asymmetric Catalysis: Develop enantioselective routes to isolate bioactive stereoisomers .

Biological Evaluation

  • Kinase Profiling: Screen against PI3K isoforms (α, β, γ, δ) to assess selectivity .

  • Antiviral Assays: Test efficacy against RSV, influenza, and coronaviruses in vitro .

Clinical Translation

  • Formulation: Consider inhaled delivery for respiratory targets (e.g., asthma, COPD) .

  • Safety Studies: Conduct thorough genotoxicity and cardiovascular risk assessments .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator